molecular formula C4H2BrIS B1337472 2-Bromo-3-iodothiophene CAS No. 24287-92-1

2-Bromo-3-iodothiophene

Cat. No. B1337472
CAS RN: 24287-92-1
M. Wt: 288.93 g/mol
InChI Key: YDISVLUEVDWDIO-UHFFFAOYSA-N
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Description

2-Bromo-3-iodothiophene is a halogenated thiophene derivative that serves as a key intermediate in the synthesis of various thiophene-based polymers and compounds. The presence of both bromine and iodine atoms on the thiophene ring makes it a versatile reagent for further chemical transformations, including coupling reactions and polymerizations.

Synthesis Analysis

The synthesis of thiophene derivatives often involves palladium-catalyzed coupling reactions. For instance, the synthesis of block copolythiophenes can be achieved by nickel-catalyzed coupling polymerization of 2-bromo-3-hexyl-5-iodothiophene, followed by polymerization of another thiophene derivative . Similarly, selective lithiation of 3-bromothiophene allows for the transformation of 2-bromo-3-iodothiophene into 2-bromo-3-formylthiophene with high selectivity . These methods demonstrate the utility of halogenated thiophenes in constructing more complex thiophene-based structures.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using various spectroscopic techniques. For example, the structure of block copolymers synthesized from bromo-iodothiophene derivatives was confirmed by FT-IR and 1H NMR spectroscopies . Additionally, the X-ray molecular structure of 3,4′-dibromo-2,2′-bithiophene, a related compound, has been reported, providing insight into the arrangement of atoms and the geometry of the thiophene ring system .

Chemical Reactions Analysis

2-Bromo-3-iodothiophene participates in a variety of chemical reactions. It can undergo controlled polymerization with the aid of catalysts and additives, as demonstrated by the synthesis of high molecular weight polydodecylthiophene . The bromo and iodo substituents also allow for selective metallation and subsequent reactions, such as the formation of 2-bromo-3-formylthiophene . Moreover, bromothiophene derivatives can react with aryl iodides in the presence of a palladium complex and a silver(I) nitrate/potassium fluoride system to induce coupling at the C-H bond adjacent to the sulfur atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are characterized using a variety of analytical techniques. Gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) can be used to determine the molecular weight and thermal properties of thiophene-based polymers . The optical properties, such as UV–vis absorbance, are also important for applications in electronic devices and can be studied using UV–vis spectroscopy . Atomic force microscopy (AFM) can provide information on the morphology of thin films formed from thiophene derivatives .

Scientific Research Applications

Halogen Exchange Reactions

2-Bromo-3-iodothiophene is involved in halogen exchange reactions. For instance, its reaction with sodium methoxide in different solvents leads to a 'halogen dance', producing various bromo-iodothiophenes and other compounds. This showcases its utility in complex chemical transformations and synthesis (Gronowitz, Hallberg, & Glennow, 1980).

Polymer Synthesis

2-Bromo-3-iodothiophene is a key monomer in polymerization processes. For example, its polymerization with isopropylmagnesium chloride and Ni(dppp)Cl2, followed by quenching with hydrochloric acid, results in the production of poly(3-hexylthiophene) with low polydispersity, demonstrating its role in creating polymers with specific properties (Miyakoshi, Yokoyama, & Yokozawa, 2004).

Selective Metallation and Synthesis

The compound is used in selective metallation processes. A notable example is its transformation into 2-bromo-3-formylthiophene via lithiation and formylation, highlighting its versatility in synthesizing specialized chemical structures (Sonoda et al., 2009).

Kinetic Studies in Polymerization

It's also used in kinetic studies of polymerization processes. For instance, the controlled polymerization of 2-bromo-3-hexyl-5-iodothiophene with LiCl as an additive has been investigated, revealing insights into the rate constants and mechanisms of polymerization reactions (Lamps & Catala, 2011).

Photochemical Studies

2-Bromo-3-iodothiophene is involved in photochemical studies. Research on halothiophenes, including this compound, demonstrates their behavior under photochemical dehalogenation. This research has implications for understanding the mechanisms of photoinduced chemical reactions (Raviola et al., 2016).

Vibrational Spectra Analysis

The vibrational spectra and assignments for derivatives of thiophene, including 3-iodothiophene, have been studied to understand the fundamental vibrations and molecular structure. This research provides crucial insights into the molecular behavior of such compounds (Paliani & Cataliotti, 1982).

Cross-Coupling Reactions

Functionalized 2-bromo- and 2-iodothiophenes, including 2-bromo-3-iodothiophene, are used in cross-coupling reactions under palladium catalysis. This demonstrates its application in creating diverse organic compounds with specific functional groups (Rao, Banerjee, & Dhanorkar, 2011).

Block Copolymer Synthesis

This compound is instrumental in the synthesis of block copolymers. For example, poly(3-hexylthiophene)-b-poly(3-phenoxymethylthiophene)s are prepared using 2-bromo-3-hexyl-5-iodothiophene, showcasing its role in advanced polymer chemistry (Ohshimizu & Ueda, 2008).

Electron Correlation and Relativistic Effects Studies

The influence of electron correlation and relativistic effects on the valence shell photoelectron spectrum of iodothiophene, including 2-iodothiophene, has been explored to understand the ionization energies and spectral intensities of these compounds (Trofimov et al., 2002).

Safety And Hazards

2-Bromo-3-iodothiophene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

2-Bromo-3-iodothiophene and other thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on designing novel strategies to reach more efficient materials for electronic applications .

properties

IUPAC Name

2-bromo-3-iodothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrIS/c5-4-3(6)1-2-7-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDISVLUEVDWDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrIS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448968
Record name 2-BROMO-3-IODOTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-iodothiophene

CAS RN

24287-92-1
Record name 2-BROMO-3-IODOTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
C Christophersen, M Begtrup, S Ebdrup… - The Journal of …, 2003 - ACS Publications
… Electrophiles were introduced regiospecifically in the 2-position of 2,3-dibromothiophene and in the 3-position of 2-bromo-3-iodothiophene by halogen−magnesium exchange followed …
Number of citations: 70 pubs.acs.org
M Sonoda, S Kinoshita, T Luu, H Fukuda… - Synthetic …, 2009 - Taylor & Francis
… Next we embarked on a study of the last step, formylation of 2-bromo-3-iodothiophene (6), which was derived from 5 by bromination with N-bromosuccinimide. [ Citation 5 ] According to …
Number of citations: 8 www.tandfonline.com
S GRONOWITZ, B HOLM - Acta Chem. Scand. B, 1976 - actachemscand.org
… Fractional distillation in vacuo gave an 83 % yield of pure 2-bromo-3-iodothiophene. With two equivalents of NBS, 3-iodothiophene gave 2,5-dibromo-3-iodothiophene as the main …
Number of citations: 21 actachemscand.org
S Gronowitz, B Holm, J Thomsen, K Kovács… - Acta Chemica …, 1969 - cir.nii.ac.jp
On the Halogen-Metal Exchange Reaction between 2-Bromo-3-iodothiophene and Ethyllithium. | CiNii Research … On the Halogen-Metal Exchange Reaction between 2-Bromo-3-iodothiophene …
Number of citations: 35 cir.nii.ac.jp
S Yasuike, F Nakashima, J Kurita, T Tsuchiya - Heterocycles, 1997 - infona.pl
… [3,4-b;3 ,4 -f]-heteroepines (4) containing Group 14 (Si, Ge, and Sn), Group 15 (P, As, Sb, and Bi) and Group 16 (S, Se, and Te) elements were prepared from 2-bromo-3-iodothiophene …
Number of citations: 22 www.infona.pl
S GRONOWITZ, B HOLM - ACTA CHEMICA SCANDINAVICA …, 1976 - actachemscand.org
… In a short communication some years ago we described the reaction between 2-bromo 3-iodothiophene and ethyllithium." At -100 C halogen-metal exchange occurred in the ßposition, …
Number of citations: 27 actachemscand.org
P Spagnolo, P Zanirato… - The Journal of Organic …, 1982 - ACS Publications
… (2-Thienyl)copper also reacted faster with the /3-positioned iodinethan the -positioned bromine of 2bromo-3-iodothiophene to give 2 in 53% yield. The structures of 1 and 2 followed …
Number of citations: 62 pubs.acs.org
D Giri, SN Islam, SK Patra - Polymer, 2018 - Elsevier
… Purification of the residue by silica gel chromatography using hexanes as eluent afforded 2-bromo-3-iodothiophene (1.2 g, 75%) as a pale yellow liquid. H NMR (400 MHz, CDCl 3 ): δ …
Number of citations: 19 www.sciencedirect.com
S Gronowitz, AB Hornfeldt, Y Yang - Croatica Chemica Acta, 1986 - hrcak.srce.hr
Reduction of the o, o'-formylnitrobithienyls gave high yields of the N-oxides of the six isomeric dithienopyridines, which are analogues of phenanthridine-N-oxide. A direct synthesis of …
Number of citations: 20 hrcak.srce.hr
F Guo, X Yin, F Pammer, F Cheng, D Fernandez… - …, 2014 - ACS Publications
… Using similar procedures, the corresponding monobrominated species 1-Br was prepared from 2-bromo-3-iodothiophene and model compound 1 from 3-iodothiophene. The …
Number of citations: 44 pubs.acs.org

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